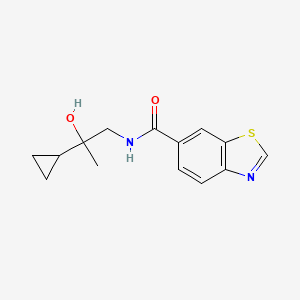

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(18,10-3-4-10)7-15-13(17)9-2-5-11-12(6-9)19-8-16-11/h2,5-6,8,10,18H,3-4,7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZGHXLOIHFZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide typically involves the condensation of 1,3-benzothiazole-6-carboxylic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods: For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The benzothiazole ring can be reduced under specific conditions to yield a dihydrobenzothiazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed:

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of dihydrobenzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research, including:

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

- Used in the development of fluorescent dyes and imaging agents.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Studied as a candidate for drug development and formulation.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new catalysts and polymer additives.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues of Benzothiazole Carboxamides

The benzothiazole carboxamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key derivatives:

Key Structural Insights :

Pharmacological Activity and Mechanism

While the target compound lacks explicit activity data, its analogs provide critical insights:

- Tyrosine Kinase Inhibition: The 4-fluoro-5-(2-fluoro-4-iodoanilino) analog (CAS 1801756-06-8) inhibits tyrosine kinases, a mechanism leveraged in antitumor therapies .

Physicochemical Properties

- Solubility : Hydroxyl groups (target compound) enhance aqueous solubility vs. halogenated analogs.

- Stability : Cyclopropyl rings may confer metabolic resistance compared to linear alkyl chains .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzothiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, which is known for various biological activities. The structural features that contribute to its activity include:

- Benzothiazole Core : This moiety is often associated with anticancer properties.

- Cyclopropyl Group : This unique structure can influence the compound's interaction with biological targets.

- Hydroxypropyl Side Chain : This functional group may enhance solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Mechanism of Action :

- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Studies have shown that certain benzothiazole derivatives can halt the cell cycle, preventing tumor proliferation.

Case Study Findings :

A study on related benzothiazole derivatives demonstrated that they displayed moderate to excellent cytotoxicity against multiple cancer lines, including NCI-H226 and MDA-MB-231. The most potent compound showed an EC50 value as low as 0.31 µM, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to inhibit bacterial growth by disrupting cell wall synthesis.

Research Findings :

In vitro studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. The specific mechanisms often involve interference with essential cellular processes, leading to cell lysis and death.

Comparative Biological Activity Table

| Compound | Activity Type | EC50 (µM) | Target Cell Lines |

|---|---|---|---|

| This compound | Anticancer | TBD | Various Cancer Lines |

| Compound 18e (related benzothiazole) | Anticancer | 0.31 | NCI-H226, MDA-MB-231 |

| Benzothiazole Derivative X | Antimicrobial | TBD | Various Bacterial Strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.